N,N-Bis(cyanoethyl)aniline
CAS No.: 1555-66-4
Cat. No.: VC20956661
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1555-66-4 |
|---|---|
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 3-[N-(2-cyanoethyl)anilino]propanenitrile |
| Standard InChI | InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 |
| Standard InChI Key | NSVHSAUVIFTVPN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CCC#N)CCC#N |
| Canonical SMILES | C1=CC=C(C=C1)N(CCC#N)CCC#N |
Introduction
Physical and Chemical Properties
Structural and Molecular Characteristics
N,N-Bis(cyanoethyl)aniline possesses a distinct molecular structure that directly influences its physical and chemical behaviors. The compound has a molecular formula of C12H13N3 with a calculated molecular weight of 199.25 g/mol. Its structure consists of a phenyl ring attached to a nitrogen atom, which is further bonded to two cyanoethyl groups. This arrangement creates a tertiary amine with extended nitrile-terminated chains.
Physical Properties
N,N-Bis(cyanoethyl)aniline appears as a yellow to brown crystalline solid with a faint characteristic odor. The compound has a density of approximately 1.105 g/cm³, which influences its handling characteristics in laboratory and industrial settings.
Chemical Identifiers and Nomenclature
The compound is registered with various chemical identifiers that facilitate its cataloging and reference in scientific literature and databases, as shown in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 1555-66-4 |
| IUPAC Name | 3-[N-(2-cyanoethyl)anilino]propanenitrile |
| InChI | InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 |
| InChI Key | NSVHSAUVIFTVPN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(CCC#N)CCC#N |
| DSSTOX Substance ID | DTXSID7061774 |
| These identifiers provide standardized ways to reference the compound across different chemical databases and literature, ensuring accurate identification despite variations in naming conventions. |
Synthesis Methods
Synthetic Routes
The synthesis of N,N-Bis(cyanoethyl)aniline typically follows a two-step process involving aniline and acrylonitrile. The primary synthetic pathway involves the initial formation of N-cyanoethylaniline followed by a second addition reaction to yield the target compound.
In the first step, aniline reacts with acrylonitrile in the presence of a catalyst to form N-cyanoethylaniline through a condensation reaction. Subsequently, N-cyanoethylaniline undergoes a second addition reaction with acrylonitrile to produce N,N-Bis(cyanoethyl)aniline.
Catalysts and Reaction Conditions
Various catalysts facilitate the synthesis of N,N-Bis(cyanoethyl)aniline, with aluminum chloride (AlCl₃) being particularly effective. Research indicates that higher concentrations of AlCl₃ and elevated reaction temperatures favor the formation of N,N-Bis(cyanoethyl)aniline over N-cyanoethylaniline.
For instance, using 60 mol% AlCl₃ at temperatures between 80-84°C for approximately 16 hours yields over 90% N,N-Bis(cyanoethyl)aniline. Other catalysts employed in this synthesis include hydrochloric acid and zinc chloride, though their efficiency may vary compared to aluminum chloride.
Industrial Production Methods
In industrial settings, the production of N,N-Bis(cyanoethyl)aniline follows similar synthetic routes but is optimized for larger scales. Industrial methods often employ binary catalysts, such as combinations of phosphorus oxychloride and inorganic acids, which enhance reaction selectivity and reduce production costs. These modifications to the synthetic process ensure higher yields and greater purity of the final product, making it more suitable for commercial applications.
Chemical Reactions and Reactivity
Types of Reactions
N,N-Bis(cyanoethyl)aniline participates in various chemical reactions owing to its unique structural features. The primary types of reactions include:
Nucleophilic Substitution Reactions
The cyanoethyl groups in N,N-Bis(cyanoethyl)aniline can participate in nucleophilic substitution reactions, wherein these groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides in the presence of appropriate bases.
Condensation Reactions
N,N-Bis(cyanoethyl)aniline can undergo condensation reactions with other compounds to form larger molecular structures. These reactions often require catalysts such as zinc chloride and hydrochloric acid to proceed efficiently.
Reactivity Patterns
The reactivity of N,N-Bis(cyanoethyl)aniline is largely influenced by the electronic properties of the cyanoethyl groups and the aniline moiety. The cyano groups (-CN) exert electron-withdrawing effects, which influence the electron density around the nitrogen atom and consequently affect its nucleophilicity.
Reaction Analysis Methods
Researchers employ various analytical techniques to monitor and quantify the reactions involving N,N-Bis(cyanoethyl)aniline. Capillary gas chromatography is commonly used to analyze reaction mixtures and determine the relative amounts of N,N-Bis(cyanoethyl)aniline and related compounds such as N-cyanoethylaniline. This technique provides valuable insights into reaction progress and product distribution, aiding in the optimization of synthetic procedures.
Applications in Scientific Research
Nonlinear Optical Materials
One of the most significant applications of N,N-Bis(cyanoethyl)aniline is in the development of nonlinear optical materials. The compound serves as a donor moiety in the synthesis of nonlinear optical chromophores, which exhibit substantial hyperpolarizability—a crucial property for applications in electro-optical devices.
Case Study: Advanced Chromophore Development
| Chromophore | Donor | Acceptor | Hyperpolarizability Level |
|---|---|---|---|
| Z1 | N,N-Bis(cyanoethyl)aniline | 1,3-bis(trifluoromethyl)benzene | High |
| Z2 | Modified N,N-Bis(cyanoethyl)aniline | Alkylaniline cyanoacetate | Higher |
| This research demonstrates the potential of N,N-Bis(cyanoethyl)aniline-based materials in next-generation optical and electronic applications. |
Organic Synthesis
N,N-Bis(cyanoethyl)aniline serves as an important intermediate in organic synthesis due to its reactivity in various chemical transformations, including nucleophilic substitutions and coupling reactions.
Synthesis of Specialized Derivatives
Studies have demonstrated the synthesis of methyl-N,N-bis(2-cyanoethyl)aniline through the reaction of substituted anilines with acrylonitrile, catalyzed by aluminum chloride. This methodology highlights the utility of N,N-Bis(cyanoethyl)aniline and its derivatives in producing complex organic molecules with potential pharmaceutical applications.
Biochemical Applications
In biochemistry, N,N-Bis(cyanoethyl)aniline derivatives have been explored for their potential as functional molecules that can interact with nucleic acids—a crucial capability for developing novel therapeutic agents targeting DNA and RNA.
Genome-Targeting Chemistry
Research has established that functionalized molecules derived from N,N-Bis(cyanoethyl)aniline could effectively target genetic material. The modifications allowed for enhanced binding affinity to DNA and RNA sequences, opening new possibilities for gene therapy and molecular diagnostics.
Biological Activity
Biological Interactions
N,N-Bis(cyanoethyl)aniline's biological activity stems from its chemical structure and reactivity. The compound primarily functions as a catalyst or intermediate in organic synthesis, but studies are exploring its interactions with biomolecules and potential therapeutic applications.
Research Developments
Ongoing research is investigating the biological activities of N,N-Bis(cyanoethyl)aniline, focusing on:
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Its interaction patterns with biological molecules
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Potential therapeutic applications of its derivatives
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Structure-activity relationships that might inform the development of biologically active compounds
These research directions could potentially expand the compound's utility beyond its current applications in synthetic chemistry and materials science.
Comparison with Similar Compounds
Structural Analogs
N,N-Bis(cyanoethyl)aniline belongs to a family of substituted anilines, and its properties can be better understood through comparison with structural analogs. Table 2 presents a comparison between N,N-Bis(cyanoethyl)aniline and similar compounds:
Table 2: Comparison of N,N-Bis(cyanoethyl)aniline with Structural Analogs
| Compound | Structure | Primary Applications |
|---|---|---|
| N,N-Bis(cyanoethyl)aniline | Two cyanoethyl groups attached to aniline | Catalysts, intermediates in organic synthesis |
| N-Cyanoethylaniline | One cyanoethyl group attached to aniline | Dyes, pigments |
| N,N-Diethylaniline | Ethyl groups instead of cyanoethyl groups | Solvents, pharmaceuticals |
Distinctive Features
The unique aspects of N,N-Bis(cyanoethyl)aniline compared to its analogs include:
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Enhanced reactivity due to the presence of two cyanoethyl groups
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Specific electronic properties resulting from the electron-withdrawing effects of the cyano groups
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Greater versatility as an intermediate in the synthesis of complex organic molecules These distinctive features make N,N-Bis(cyanoethyl)aniline particularly valuable in specialized applications where its specific chemical properties offer advantages over similar compounds.
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